molecular formula C17H27N3O4 B7114188 N-(2,2-dimethoxy-2-pyridin-2-ylethyl)-N',N'-diethylbutanediamide

N-(2,2-dimethoxy-2-pyridin-2-ylethyl)-N',N'-diethylbutanediamide

Cat. No.: B7114188
M. Wt: 337.4 g/mol
InChI Key: PCOZSDIUFJBHDO-UHFFFAOYSA-N
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Description

N-(2,2-dimethoxy-2-pyridin-2-ylethyl)-N’,N’-diethylbutanediamide is a complex organic compound featuring a pyridine ring, which is a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dimethoxy-2-pyridin-2-ylethyl)-N’,N’-diethylbutanediamide typically involves multi-step organic reactions. The initial step often includes the formation of the pyridine ring, followed by the introduction of the dimethoxy and diethylbutanediamide groups through various organic reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dimethoxy-2-pyridin-2-ylethyl)-N’,N’-diethylbutanediamide can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2,2-dimethoxy-2-pyridin-2-ylethyl)-N’,N’-diethylbutanediamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,2-dimethoxy-2-pyridin-2-ylethyl)-N’,N’-diethylbutanediamide involves its interaction with specific molecular targets and pathways. The pyridine ring can participate in various biochemical interactions, potentially affecting enzyme activity, receptor binding, and signal transduction pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives such as:

  • 2,4,6-trimethylpyridin-3-ylmethanol
  • 2-methoxy-6-methylpyridin-3-ylmethanamine
  • 2-phenoxypyridin-4-ylmethanamine

Uniqueness

N-(2,2-dimethoxy-2-pyridin-2-ylethyl)-N’,N’-diethylbutanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dimethoxy and diethylbutanediamide groups differentiate it from other pyridine derivatives, potentially leading to unique reactivity and applications.

Properties

IUPAC Name

N-(2,2-dimethoxy-2-pyridin-2-ylethyl)-N',N'-diethylbutanediamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O4/c1-5-20(6-2)16(22)11-10-15(21)19-13-17(23-3,24-4)14-9-7-8-12-18-14/h7-9,12H,5-6,10-11,13H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCOZSDIUFJBHDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CCC(=O)NCC(C1=CC=CC=N1)(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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